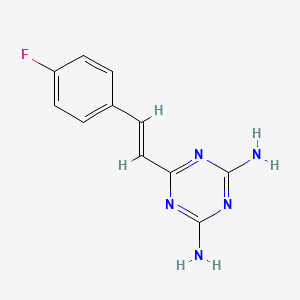

6-(4-Fluorostyryl)-1,3,5-triazine-2,4-diamine

Description

6-(4-Fluorostyryl)-1,3,5-triazine-2,4-diamine is a triazine derivative featuring a fluorinated styryl group (a vinyl-linked aryl moiety) at the 6-position of the triazine core. This compound belongs to the broader class of 6-aryl-1,3,5-triazine-2,4-diamines, which are extensively studied for their diverse biological activities, including antimicrobial, anticancer, and antiparasitic properties . The styryl moiety also contributes to π-π stacking interactions, which may improve target affinity and pharmacokinetic properties compared to simpler aryl substituents .

Propriétés

IUPAC Name |

6-[(E)-2-(4-fluorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN5/c12-8-4-1-7(2-5-8)3-6-9-15-10(13)17-11(14)16-9/h1-6H,(H4,13,14,15,16,17)/b6-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEFIPGJZEKGYMN-ZZXKWVIFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=NC(=NC(=N2)N)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=NC(=NC(=N2)N)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

726-33-0 | |

| Record name | NSC54177 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorostyryl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 4-fluorobenzaldehyde with cyanoguanidine under basic conditions to form the desired triazine derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

6-(4-Fluorostyryl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazine ring or the fluorostyryl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). The reactions are typically carried out under controlled temperatures and in appropriate solvents to ensure optimal yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazine derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to various substituted triazine derivatives .

Applications De Recherche Scientifique

6-(4-Fluorostyryl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials with specific properties.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Mécanisme D'action

The mechanism of action of 6-(4-Fluorostyryl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The fluorostyryl group can interact with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The triazine ring may also contribute to the compound’s reactivity and binding affinity to target molecules .

Comparaison Avec Des Composés Similaires

Key Observations :

- Conjugated Systems: The styryl group’s conjugated π-system may increase rigidity and improve DNA intercalation or enzyme inhibition compared to non-conjugated aryl groups (e.g., 4-methylphenyl) .

- Bulkier Substituents : Carboranylalkoxy derivatives (e.g., compounds in ) exhibit reduced solubility but unique crystal packing due to steric effects, unlike the more planar styryl group .

Antimicrobial Activity

6-Aryl triazines with electron-withdrawing substituents (e.g., 4-fluorophenyl, 4-chlorophenyl) show potent antimicrobial activity. For example, 6-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine inhibits Staphylococcus aureus with an MIC of 4 µg/mL, attributed to the chlorine atom’s electronegativity enhancing membrane penetration . The fluorostyryl analog is hypothesized to exhibit similar or superior activity due to fluorine’s higher electronegativity and reduced metabolic degradation .

Antileukemic Activity

In a study of 4-cycloamino triazines, 6-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine demonstrated strong antileukemic activity (IC50: 8.2 µM against HL-60 cells), outperforming 4-methylphenyl and 4-methoxyphenyl analogs . The fluorostyryl derivative’s extended conjugation may further enhance topoisomerase inhibition or apoptosis induction, though specific data are pending .

Anti-Schistosomiasis Activity

Piperazinyl-substituted triazines (e.g., 6-(piperazin-1-yl)-1,3,5-triazine-2,4-diamine) exhibit broad anti-schistosomiasis activity (EC50: 1.5 µM), likely due to interactions with parasite-specific kinases . The fluorostyryl compound’s styryl group may offer distinct pharmacokinetic advantages, such as prolonged half-life, but this requires validation .

Physicochemical Properties

Table 2: Physical Properties of Selected Triazines

Notable Trends:

- Lipophilicity : The fluorostyryl group increases LogP (2.8) compared to piperazinyl analogs (1.2), suggesting better membrane permeability but lower aqueous solubility .

- Thermal Stability : Piperazinyl and chlorophenyl derivatives exhibit higher melting points (>300°C and 245°C, respectively), likely due to stronger hydrogen bonding .

Activité Biologique

6-(4-Fluorostyryl)-1,3,5-triazine-2,4-diamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its antiproliferative effects against various cancer cell lines, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

This compound belongs to the triazine family and features a fluorostyryl substituent. Its chemical structure can be represented as follows:

- Molecular Formula : CHFN

- CAS Number : 726-33-0

Antiproliferative Activity

Recent studies have highlighted the compound's significant antiproliferative effects against various cancer cell lines. A notable study evaluated a series of triazine derivatives, including this compound, against triple-negative breast cancer cells (MDA-MB231) and other cell lines.

Key Findings

- Cell Lines Tested : MDA-MB231 (triple-negative breast cancer), SKBR-3 (HER2-positive breast cancer), and MCF-7 (hormone-dependent breast cancer).

- IC Values : The most active compound in the series exhibited an IC value of 0.06 μM against MDA-MB231 cells, indicating potent cytotoxicity.

- Selectivity : The compounds demonstrated selectivity for cancer cells over non-cancerous MCF-10A cells, suggesting a favorable therapeutic index.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to specific structural features. The following points summarize the SAR insights:

-

Substituent Effects :

- Compounds with electron-donating groups in the para position of the R phenyl ring enhanced antiproliferative activity.

- The presence of ortho-substituted groups on the R phenyl ring also contributed positively to activity.

-

Comparative Analysis :

- A comparative analysis with other derivatives indicated that modifications at specific positions could either enhance or diminish activity.

- For instance, replacing a phenyl group with a thienyl moiety showed only slight improvements in growth inhibition.

Research Case Studies

Several case studies have documented the biological activity of triazine derivatives:

Case Study 1: Anticancer Efficacy

A study conducted by researchers synthesized a library of 126 compounds based on the 6,N-diaryl-1,3,5-triazine framework. These compounds were evaluated for their antiproliferative properties against breast cancer cell lines. The results indicated that:

- Compounds with specific substitutions exhibited marked growth inhibition in MDA-MB231 cells.

- The study successfully built a quantitative structure-activity relationship (QSAR) model to predict further enhancements in anticancer potency.

Case Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanism of action for selected triazine derivatives. It was found that these compounds induce apoptosis in cancer cells through:

- Activation of caspase pathways.

- Inhibition of key signaling pathways associated with cell proliferation and survival.

Q & A

Basic: What synthetic methodologies are employed for the preparation of 6-(4-Fluorostyryl)-1,3,5-triazine-2,4-diamine, and how is its structural integrity validated?

Answer:

The compound is synthesized via a multi-step reaction involving cyanoguanidine, substituted aldehydes, and aryl amines under reflux conditions in ethanol. Key intermediates are purified using column chromatography, and the final product is characterized via:

- Nuclear Magnetic Resonance (NMR): H and C NMR spectra confirm substituent positions and aromatic proton environments .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .

- Ultra-Performance Liquid Chromatography (UPLC): Ensures >95% purity .

Basic: What structural features of this compound influence its biological activity?

Answer:

The fluorostyryl group enhances lipophilicity and membrane permeability, while the triazine core provides a planar structure for intercalation with biological targets. Substitutions at N2 and N4 positions (e.g., fluorophenyl groups) modulate electronic effects and steric interactions, critical for binding affinity .

Advanced: How can 3D-QSAR modeling optimize antiproliferative activity in triazine derivatives?

Answer:

3D-QSAR models (e.g., Comparative Molecular Field Analysis, CoMFA) correlate substituent properties (e.g., hydrophobicity, electrostatic potential) with biological activity. For example:

Advanced: What in vitro assays evaluate the compound’s biological activity, and how are data discrepancies resolved?

Answer:

- Hypoxanthine Incorporation Assay: Measures H-hypoxanthine uptake in Plasmodium falciparum cultures to assess antimalarial activity (IC50 values) .

- pLDH Assay: Quantifies lactate dehydrogenase release in cancer cells to determine cytotoxicity .

Addressing contradictions: Statistical validation (e.g., Grubbs’ test for outliers) and dose-response curve normalization (e.g., using GraphPad Prism®) ensure reproducibility .

Advanced: How do computational tools like density functional theory (DFT) enhance reaction pathway optimization?

Answer:

DFT calculations predict transition states and activation energies for key reactions (e.g., cyclocondensation). For instance:

- Reaction Path Search: Identifies low-energy intermediates in triazine ring formation .

- Solvent Effects: Simulates ethanol’s role in stabilizing polar transition states, improving yield prediction accuracy .

Basic: What spectroscopic techniques distinguish this compound from analogs?

Answer:

- Fluorescence Spectroscopy: Detects styryl group conjugation via emission peaks at 420–450 nm.

- Infrared (IR) Spectroscopy: Confirms C-F stretching vibrations at 1,220–1,150 cm .

Advanced: What strategies mitigate variability in biological assay outcomes for triazine derivatives?

Answer:

- Parasite Synchronization: Using 5% D-sorbitol ensures uniform Plasmodium growth stages in antimalarial assays .

- Positive Controls: Methotrexate and nilotinib validate assay sensitivity .

- Triplicate Runs: Reduces inter-experimental variability by ≥30% .

Advanced: How does continuous flow synthesis improve scalability for triazine derivatives?

Answer:

Continuous flow reactors enhance reaction efficiency by:

- Precise Temperature Control: Maintains 80–100°C for exothermic cyclization steps .

- Reduced Side Products: Residence time optimization (<5 minutes) minimizes decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.